Cyclopentanemethanol

Distillation Purification Physical Chemistry

Cyclopentanemethanol (cyclopentylmethanol, C₆H₁₂O, MW 100.16) is a primary alcohol featuring a cyclopentane ring functionalized with a hydroxymethyl group. It is a colorless liquid with a mild odor, exhibiting a density of 0.926 g/mL at 25°C and a boiling point of 162–163°C.

Molecular Formula C6H12O
Molecular Weight 100.15888
CAS No. 1198600-13-3
Cat. No. B1149391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanemethanol
CAS1198600-13-3
SynonymsCyclopentylmethoxy
Molecular FormulaC6H12O
Molecular Weight100.15888
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanemethanol (CAS 1198600-13-3) Product Evidence Guide for Scientific Procurement


Cyclopentanemethanol (cyclopentylmethanol, C₆H₁₂O, MW 100.16) is a primary alcohol featuring a cyclopentane ring functionalized with a hydroxymethyl group [1]. It is a colorless liquid with a mild odor, exhibiting a density of 0.926 g/mL at 25°C and a boiling point of 162–163°C . This compound serves as a versatile building block and solvent in organic synthesis, with documented applications ranging from electrochemical studies to pharmaceutical intermediate development .

Cyclopentanemethanol Procurement: Why In-Class Analogs Are Not Interchangeable


Within the cycloalkylmethanol class, subtle variations in ring size produce substantial differences in physicochemical properties and functional performance. Cyclopentanemethanol (C₅ ring) cannot be substituted by cyclohexanemethanol (C₆ ring) or cyclopropanemethanol (C₃ ring) without compromising experimental outcomes. Critical differentiators include boiling point (162–163°C vs. 181°C for C₆ vs. 123–124°C for C₃) , density (0.926 g/mL vs. 0.928 g/mL for C₆ vs. 0.89–0.91 g/mL for C₃) , and unique supramolecular behavior—Cyclopentanemethanol selectively forms structure II clathrate hydrates with methane, a property not shared by other cycloalkylmethanols [1]. These quantifiable distinctions mandate compound-specific validation rather than class-level substitution.

Cyclopentanemethanol Differential Evidence: Quantitative Comparator Data for Scientific Selection


Boiling Point Distillation: Cyclopentanemethanol Offers Sharper Separation from C₆ Analogs

Cyclopentanemethanol exhibits a boiling point of 162–163°C, which is approximately 18°C lower than cyclohexanemethanol (181°C) and approximately 39°C higher than cyclopropanemethanol (123–124°C) . This intermediate boiling point enables efficient separation via fractional distillation when purifying reaction mixtures containing larger-ring alcohols, and it allows for distinct volatility profiles in solvent selection .

Distillation Purification Physical Chemistry

Density Differentiation: Cyclopentanemethanol as a Density Marker for C₅-Ring Alcohols

Cyclopentanemethanol has a measured density of 0.926 g/mL at 25°C, which is marginally lower than cyclohexanemethanol (0.928 g/mL) and substantially higher than cyclopropanemethanol (0.89–0.91 g/mL) . This density value can serve as a rapid quality control indicator to distinguish Cyclopentanemethanol from other cycloalkylmethanols in procurement verification .

Analytical Chemistry Quality Control Physical Property

Clathrate Hydrate Formation: Exclusive sII Hydrate-Forming Capability of Cyclopentanemethanol

Cyclopentanemethanol (CPeM) has been identified as a new structure II (sII) hydrate-forming agent. ¹³C NMR and XRD analysis confirmed the formation of a binary (CPeM + CH₄) hydrate with a cubic Fd3m structure, where CPeM occupies the large cages and methane occupies the small cages of the sII lattice [1]. This behavior is not exhibited by cyclohexanemethanol or cyclopropanemethanol under comparable conditions. Furthermore, the binary (CPeM + CH₄) hydrate demonstrated enhanced thermodynamic stability relative to pure methane hydrate [1].

Clathrate Hydrates Gas Storage Supramolecular Chemistry

Synthetic Yield in Radical Cyclization: Cyclopentanemethanol via Hypophosphite-Mediated Route

A 2009 study investigating radical cyclization reactions reported a 60% yield of Cyclopentanemethanol when tetrabutylammonium hypophosphite was used as a tin hydride substitute in the cyclization of dicyclohexyl-6-iodohexenylborane [1]. This yield provides a quantitative benchmark for evaluating alternative synthetic routes. While no direct head-to-head yield comparison with other cycloalkylmethanols was reported in this specific study, the yield establishes a baseline for Cyclopentanemethanol production under environmentally friendlier, tin-free conditions [1].

Radical Cyclization Green Chemistry Synthetic Methodology

Cyclopentanemethanol Application Scenarios: Where Differential Properties Drive Selection


Gas Storage and Clathrate Hydrate Research

Researchers developing advanced gas storage materials should prioritize Cyclopentanemethanol due to its exclusive ability to form stable structure II clathrate hydrates with methane, as confirmed by ¹³C NMR and XRD analysis [1]. This unique supramolecular behavior, not observed with cyclohexanemethanol or cyclopropanemethanol, enables the development of binary hydrate systems with enhanced thermodynamic stability for natural gas storage and transportation applications [1].

Purification and Distillation Workflows Involving Cycloalkyl Alcohol Mixtures

Laboratories conducting fractional distillation of mixed cycloalkylmethanol reaction products will benefit from Cyclopentanemethanol's intermediate boiling point of 162–163°C . The 18°C difference from cyclohexanemethanol (181°C) and 39°C difference from cyclopropanemethanol (123–124°C) permits cleaner separation and higher-purity isolation of the C₅-ring alcohol fraction, improving overall synthetic yield and reducing cross-contamination.

Radical Cyclization Methodology Development

Synthetic chemists exploring tin-free radical cyclization protocols can use Cyclopentanemethanol as a reference compound. The documented 60% yield achieved using tetrabutylammonium hypophosphite under mild conditions [2] provides a validated baseline for optimizing reaction parameters (e.g., initiator concentration, temperature, solvent) and for benchmarking new catalytic systems against an established, environmentally friendlier synthetic route [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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